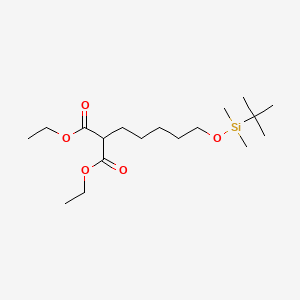

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is an organic compound with the molecular formula C18H36O5Si. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by diethyl groups and a pentyl chain substituted with a tert-butyldimethylsilyl (TBDMS) group.

Métodos De Preparación

The synthesis of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group does not participate in subsequent reactions.

Alkylation: The protected hydroxyl compound is then alkylated with diethyl malonate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Análisis De Reacciones Químicas

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.

Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free hydroxyl compound.

Condensation: The malonate moiety can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.

Aplicaciones Científicas De Investigación

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.

Material Science:

Mecanismo De Acción

The mechanism of action of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is primarily based on its reactivity as a malonate derivative. The compound can undergo nucleophilic substitution, addition, and elimination reactions, making it a valuable intermediate in organic synthesis. The TBDMS group provides protection to the hydroxyl group, allowing for selective reactions at other sites of the molecule .

Comparación Con Compuestos Similares

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can be compared with other malonate derivatives such as:

Diethyl malonate: A simpler malonate derivative without the pentyl and TBDMS groups. It is widely used in organic synthesis for the preparation of barbiturates and other compounds.

Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl. It is used in similar applications but may have different reactivity and solubility properties.

Diethyl 2-(hydroxymethyl)malonate: A derivative with a hydroxymethyl group instead of the pentyl chain.

This compound stands out due to the presence of the TBDMS-protected hydroxyl group, which allows for selective deprotection and further functionalization, making it a valuable intermediate in complex organic synthesis.

Actividad Biológica

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate (CAS No. 1673509-50-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and biological effects, supported by relevant case studies and research findings.

- Molecular Formula : C18H36O5Si

- Molecular Weight : 360.57 g/mol

- Structure : The compound features a diethyl malonate backbone with a tert-butyldimethylsilyl ether group, which may influence its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with a suitable alkyl halide under basic conditions. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound in organic solvents, facilitating further reactions.

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, including:

- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as γ-secretase, which is involved in Alzheimer's disease pathology. For instance, photoreactive derivatives demonstrated potent inhibition with IC50 values in the nanomolar range .

- Antioxidant Properties : Compounds containing silyl groups often exhibit enhanced antioxidant activity, potentially reducing oxidative stress in biological systems.

Case Studies

- Inhibition of γ-Secretase : A study exploring related compounds demonstrated that modifications at the P1 position significantly affect inhibitory potency against γ-secretase, suggesting that similar modifications in this compound could yield potent inhibitors .

- Neuroprotective Effects : Another investigation into structurally similar compounds highlighted neuroprotective effects in cellular models, indicating potential applications in neurodegenerative diseases .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in Table 1 below.

Propiedades

IUPAC Name |

diethyl 2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O5Si/c1-8-21-16(19)15(17(20)22-9-2)13-11-10-12-14-23-24(6,7)18(3,4)5/h15H,8-14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNZHYPMZZWBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCO[Si](C)(C)C(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O5Si |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.